molecular formula C9H13NO2 B13311101 4-(2-Amino-1-hydroxypropan-2-yl)phenol

4-(2-Amino-1-hydroxypropan-2-yl)phenol

Cat. No.: B13311101
M. Wt: 167.20 g/mol
InChI Key: SGVBDDXPJFOINL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Amino-1-hydroxypropan-2-yl)phenol is a chemical compound with the molecular formula C9H13NO2 and a molecular weight of 167.21 g/mol . It is known for its unique structure, which includes an amino group, a hydroxyl group, and a phenol group. This compound is used primarily in research and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Amino-1-hydroxypropan-2-yl)phenol typically involves the reaction of phenol derivatives with amino alcohols under controlled conditions. One common method includes the use of substituted salicylaldehydes to form tridentate chiral Schiff base ligands, which can then be reduced to yield the desired compound . The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and quality .

Chemical Reactions Analysis

Types of Reactions

4-(2-Amino-1-hydroxypropan-2-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while substitution reactions can introduce various functional groups onto the phenol ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Amino-1-hydroxypropan-2-yl)phenol is unique due to its combination of amino, hydroxyl, and phenol groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

4-(2-amino-1-hydroxypropan-2-yl)phenol

InChI

InChI=1S/C9H13NO2/c1-9(10,6-11)7-2-4-8(12)5-3-7/h2-5,11-12H,6,10H2,1H3

InChI Key

SGVBDDXPJFOINL-UHFFFAOYSA-N

Canonical SMILES

CC(CO)(C1=CC=C(C=C1)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.